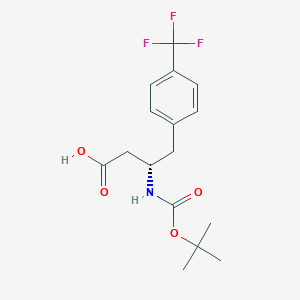

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid

CAS No.: 270065-80-0

Cat. No.: VC1997923

Molecular Formula: C16H20F3NO4

Molecular Weight: 347.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 270065-80-0 |

|---|---|

| Molecular Formula | C16H20F3NO4 |

| Molecular Weight | 347.33 g/mol |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid |

| Standard InChI | InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 |

| Standard InChI Key | UKFKHDUXBBWVHB-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O |

Introduction

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a fluorinated amino acid derivative with applications in pharmaceutical development and peptide synthesis. This compound combines a tert-butoxycarbonyl (Boc) protected amino group, a 4-trifluoromethyl-substituted phenyl moiety, and a butyric acid backbone. Below is a detailed analysis of its properties, synthesis, and research applications.

Molecular Identity

-

IUPAC Name: (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.246 g/cm³ (predicted) | |

| Boiling Point | 449.7 ± 45.0 °C (predicted) | |

| pKa | 4.38 ± 0.10 (predicted) | |

| Storage Conditions | 2–8°C |

Synthesis and Preparation

The synthesis involves asymmetric hydrogenation to establish stereochemistry and Boc protection of the amino group. Key steps include:

-

Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.

-

Asymmetric synthesis using chiral catalysts to achieve the S configuration.

-

Boc protection under mild acidic conditions to stabilize the amine .

Reaction conditions (e.g., solvents like methanol or THF) are optimized for high yield and purity.

Pharmaceutical and Research Applications

Drug Development

This compound serves as a key intermediate in synthesizing bioactive molecules targeting metabolic disorders and cancer. The trifluoromethyl group enhances lipophilicity, improving interactions with hydrophobic protein pockets (e.g., enzymes or receptors) .

Peptide Synthesis

The Boc group enables site-specific protection, allowing selective modification of amino acids. This facilitates the synthesis of complex peptides with tailored pharmacokinetic properties .

Fluorinated Compound Research

The trifluoromethyl moiety contributes to stability and bioavailability, making the compound valuable for designing fluorinated drugs. Its electron-withdrawing nature modulates electronic interactions in drug-target binding .

Analytical Chemistry

Used as a standard in chromatography and mass spectrometry for calibrating instruments analyzing fluorinated compounds .

Research Findings and Biological Activity

Mechanistic Insights

-

Lipophilicity-Driven Interactions: The trifluoromethyl group increases hydrophobic interactions, enhancing affinity for targets like kinases or proteases .

-

Biological Effects: Modulation of protein function (e.g., enzyme inhibition) has been observed, though specific targets require further validation .

Future Directions

-

Optimization: Studies focus on improving synthetic routes and exploring structure-activity relationships (SAR) .

-

Therapeutic Potential: Preclinical trials are needed to assess efficacy and toxicity in metabolic and oncological contexts .

Data Tables

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 347.33 g/mol | |

| Density | 1.246 g/cm³ | |

| Boiling Point | 449.7 ± 45.0 °C | |

| pKa | 4.38 ± 0.10 |

Table 2: Applications and Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume